CID 78062077 is a chemical compound cataloged in the PubChem database, recognized for its unique molecular structure and potential applications in various scientific fields. This compound is primarily studied for its role in chemical synthesis and biological research, making it a valuable subject for investigation.
The compound is sourced from various chemical suppliers, including BenchChem, which provides detailed information on its synthesis and properties. The availability of CID 78062077 in commercial markets facilitates its use in research and industrial applications.
CID 78062077 falls under the category of organic compounds, specifically those containing silicon and oxygen within its molecular framework. Its classification as a siloxane derivative highlights its relevance in both organic chemistry and materials science.
The synthesis of CID 78062077 typically involves several key chemical reactions. These may include:
The preparation of CID 78062077 requires precise control of reaction conditions, including temperature, pressure, and the presence of catalysts. Specific synthetic routes are documented in scientific literature, which detail the necessary steps to achieve high yields and purity levels. Industrial production methods may involve scaling up laboratory procedures while optimizing conditions for consistency and quality control.
CID 78062077 has a molecular formula of with a molecular weight of approximately 216.42 g/mol. Its structural representation can be described using various notations:
InChI=1S/C9H20O2Si2/c1-10-9(11-2)12-8-5-6-13(3,4)7-8/h8-9H,5-7H2,1-4H3
RXOURCZOGSWWBS-UHFFFAOYSA-N
COC(OC)[Si]C1CC[Si](C1)(C)C
The compound's structure reveals two silicon atoms bonded to oxygen and carbon chains, indicating potential reactivity and stability under various conditions. The presence of multiple functional groups enhances its utility in synthetic chemistry.
CID 78062077 undergoes several types of chemical reactions:
Common reagents involved in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that enhance reaction rates. The specific conditions—temperature, solvent choice, and reaction time—are critical for achieving desired outcomes.
The mechanism of action for CID 78062077 involves its interaction with biological targets or chemical pathways. It is hypothesized that the compound binds to specific receptors or enzymes, leading to alterations in biological processes or facilitating chemical transformations. Ongoing research aims to elucidate these pathways further.
CID 78062077 exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses often focus on determining these properties through standardized testing methods such as spectroscopy or chromatography.
CID 78062077 has diverse applications across various scientific disciplines:
The compound's versatility makes it an attractive candidate for further exploration in both academic and industrial settings.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0